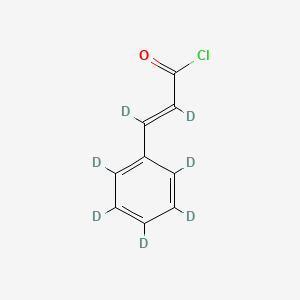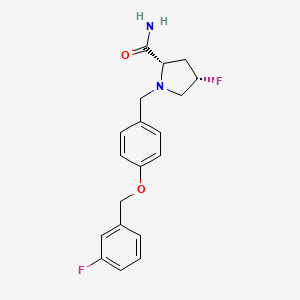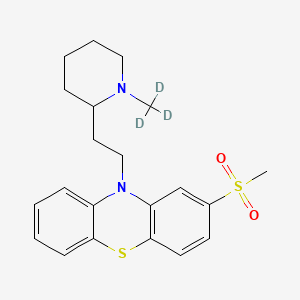
Thioridazine-d3 2-Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioridazine-d3 2-Sulfone is a stable isotope-labeled compound, specifically a deuterated form of Thioridazine 2-Sulfone. It is a metabolite of Thioridazine, a phenothiazine antipsychotic drug. The compound is characterized by its molecular formula C21H23D3N2O2S2 and a molecular weight of 405.59 g/mol . This compound is primarily used in scientific research as a reference standard and for analytical purposes.
Méthodes De Préparation
The synthesis of Thioridazine-d3 2-Sulfone involves the reaction of Thioridazine with deuterated reagents. The specific synthetic routes and reaction conditions can vary depending on the manufacturer. Generally, the process involves the incorporation of deuterium (D3) into the Thioridazine molecule, followed by oxidation to form the sulfone derivative . Industrial production methods are typically proprietary, but they involve similar chemical synthesis techniques to ensure the incorporation of stable isotopes.
Analyse Des Réactions Chimiques
Thioridazine-d3 2-Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and other oxidized derivatives.
Reduction: It can be reduced back to its parent compound, Thioridazine.
Substitution: The sulfone group can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Thioridazine-d3 2-Sulfone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Thioridazine metabolites.
Biology: The compound is utilized in studies involving the metabolic pathways of Thioridazine and its derivatives.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Thioridazine, particularly its metabolic fate in the human body.
Industry: It is employed in the development and validation of analytical methods for drug testing and quality control
Mécanisme D'action
The mechanism of action of Thioridazine-d3 2-Sulfone is closely related to its parent compound, Thioridazine. Thioridazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. It also blocks alpha-adrenergic receptors and depresses the release of hypothalamic and hypophyseal hormones. These actions affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The deuterated form, this compound, is primarily used to study these mechanisms in a more precise manner due to its stable isotope labeling.
Comparaison Avec Des Composés Similaires
Thioridazine-d3 2-Sulfone can be compared with other similar compounds, such as:
Thioridazine: The parent compound, used as an antipsychotic drug.
Thioridazine 2-Sulfone: The non-deuterated form of the compound.
Mesoridazine: Another metabolite of Thioridazine, which is also used in similar research applications.
The uniqueness of this compound lies in its stable isotope labeling, which allows for more accurate and precise analytical studies .
Propriétés
Formule moléculaire |
C21H26N2O2S2 |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |
Clé InChI |
FLGCRGJDQJIJAW-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
SMILES canonique |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


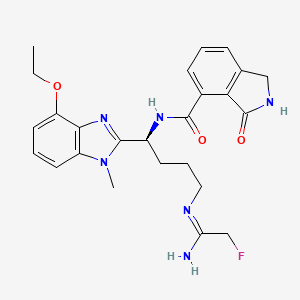
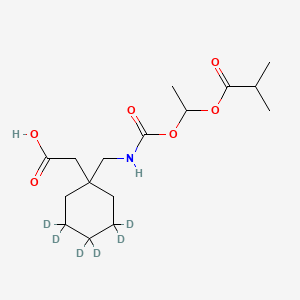
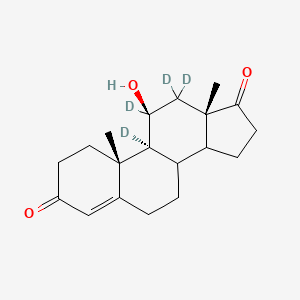
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
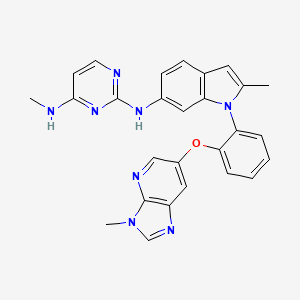
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
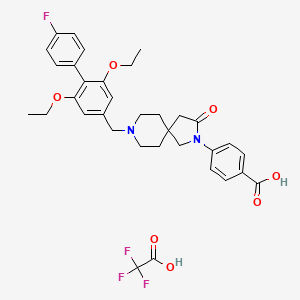

![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)


